molecular formula C8H14F2O B12845356 2,2-Difluoro-4-methyl-3-heptanone

2,2-Difluoro-4-methyl-3-heptanone

Cat. No.: B12845356
M. Wt: 164.19 g/mol
InChI Key: OQUISTDZLJATPV-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-methyl-3-heptanone is an organic compound with the molecular formula C8H14F2O It is a ketone characterized by the presence of two fluorine atoms and a methyl group attached to the heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-methyl-3-heptanone typically involves the fluorination of a suitable precursor. One common method is the reaction of 4-methyl-3-heptanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the product. The use of advanced fluorinating agents and catalysts can further optimize the process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-4-methyl-3-heptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,2-difluoro-4-methyl-3-heptanoic acid.

    Reduction: Formation of 2,2-difluoro-4-methyl-3-heptanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-4-methyl-3-heptanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-methyl-3-heptanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,2-Difluoro-3-heptanone: Lacks the methyl group at the 4-position.

    4-Methyl-3-heptanone: Lacks the fluorine atoms.

    2,2-Difluoro-4-methyl-2-pentanone: Has a shorter carbon chain.

Uniqueness: 2,2-Difluoro-4-methyl-3-heptanone is unique due to the combination of fluorine atoms and a methyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications where such properties are desirable.

Properties

Molecular Formula

C8H14F2O

Molecular Weight

164.19 g/mol

IUPAC Name

2,2-difluoro-4-methylheptan-3-one

InChI

InChI=1S/C8H14F2O/c1-4-5-6(2)7(11)8(3,9)10/h6H,4-5H2,1-3H3

InChI Key

OQUISTDZLJATPV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)C(C)(F)F

Origin of Product

United States

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